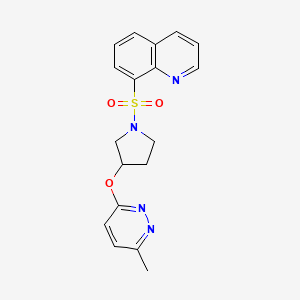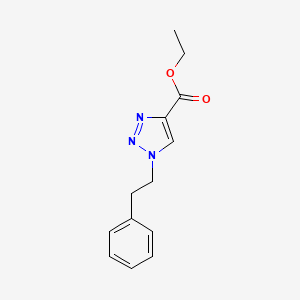![molecular formula C17H17FO3S B2383015 1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone CAS No. 882749-33-9](/img/structure/B2383015.png)
1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, this would include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Material Applications
The synthesis of compounds related to "1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone" often targets materials with specific properties, such as those suitable for fuel-cell applications. For instance, the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups uses bis(4-fluorophenyl)sulfone as a comonomer. These materials exhibit high proton conductivity and mechanical properties, making them promising for fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
Photophysical Studies
Photophysical studies of related compounds, such as 1,2-diarylethenes, shed light on their absorption and fluorescence properties. These compounds, including variants with dimethoxyphenyl groups, show solvent polarity-dependent dual fluorescence, attributed to twisted intramolecular charge transfer excited states. Such properties are valuable for understanding molecular behavior in various environments and developing fluorescent probes (Singh & Kanvah, 2001).
Organic Synthesis and Chemistry
In organic synthesis, the compound "1,1-dimethoxy-2-propanone" serves as an important intermediate. Its synthesis from pyruvaldehyde and methanol, using sulfuric acid as a catalyst, highlights the compound's role in fine chemical production (Huang, 2005).
Advanced Materials and Polymer Science
Research on advanced materials, such as the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, explores the use of (3-nitrophenyl)(phenyl)sulfane and related compounds. These materials, characterized by high refractive indices and small birefringences, hold potential for optical and electronic applications due to their good thermomechanical stabilities (Tapaswi et al., 2015).
Chemiluminescence and Photochemistry
The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveals insights into base-induced chemiluminescence. Such research is pivotal for understanding the photophysical behavior of organic compounds and developing new luminescent materials (Watanabe et al., 2010).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO3S/c1-20-16-8-3-12(11-17(16)21-2)15(19)9-10-22-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEXSZQYUNSNEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCSC2=CC=C(C=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide](/img/structure/B2382938.png)
![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2382939.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2382940.png)
![3-[4-Oxo-4-(4-phenylpiperazin-1-yl)butyl]-1,2,3-benzotriazin-4-one](/img/structure/B2382941.png)
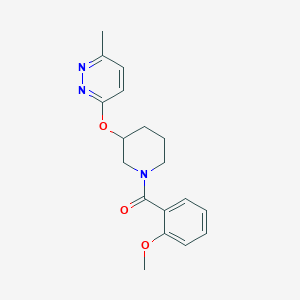
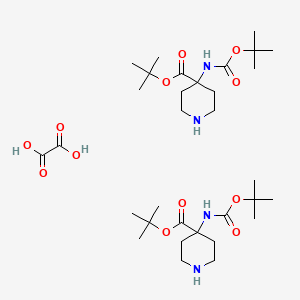
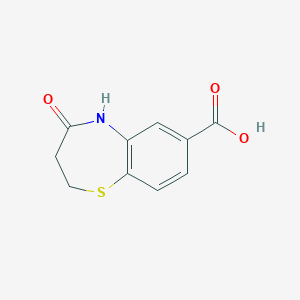
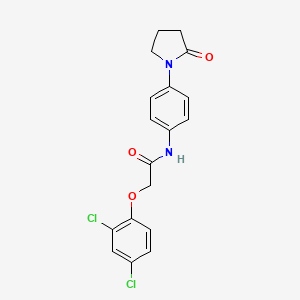
![N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2382948.png)
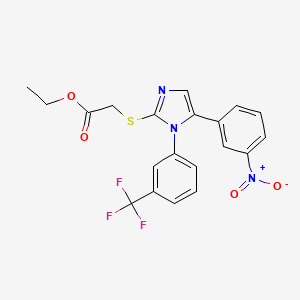
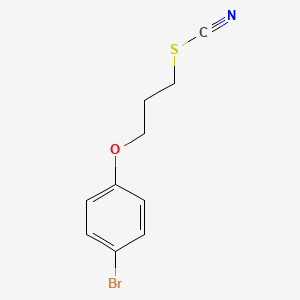
![2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2382953.png)
